Ácido 2,2′-tiodioacético-13C4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2′-Thiodiacetic Acid , a versatile ligand known for its multidendate and chelating coordination abilities with many metals, has been a subject of interest in the field of chemical and crystal engineering as well as in supramolecular chemistry. This compound is notable for its hydrogen bonding capabilities which contribute to the thermal and mechanical stability of its crystal structures. These structures are often analyzed through various spectroscopies and crystallography, highlighting the significant role of 2,2′-Thiodiacetic Acid in forming unique supramolecular networks (Gomathi & Theivarasu, 2017).

Synthesis Analysis

The synthesis of compounds involving 2,2′-Thiodiacetic Acid often results in the formation of hydrogen-bonded assemblies that enhance the stability of molecular crystals. These assemblies have been explored through the synthesis and characterization of salts formed with ethylenediamine and o-phenylenediamine, where 2,2′-Thiodiacetic Acid deprotonates these diamines to form anions of different valencies, leading to diverse supramolecular architectures (Gomathi & Theivarasu, 2017).

Molecular Structure Analysis

The molecular structure of 2,2′-Thiodiacetic Acid complexes showcases different ring motifs and supramolecular networks, which are extended into three-dimensional structures. These are formed through interactions with cations, showcasing the compound's ability to form linear and zigzag chains in its salt forms. The detailed study of these structures through X-ray diffraction has provided insights into the compound's versatile coordination capabilities (Gomathi & Theivarasu, 2017).

Chemical Reactions and Properties

2,2′-Thiodiacetic Acid reacts with aliphatic and aromatic diamines, leading to the formation of salts with distinctive supramolecular structures. These reactions underscore the compound's role in supramolecular chemistry, where it serves as a building block for creating complex molecular architectures. Its ability to engage in hydrogen bonding significantly influences the stability and structure of the resulting supramolecular assemblies (Gomathi & Theivarasu, 2017).

Aplicaciones Científicas De Investigación

Formación de cristales multicomponente

El ácido 2,2′-tiodioacético (H 2 tda) se utiliza en la síntesis y caracterización de cristales multicomponente formados con 2,6-diaminopurina (Hdap) o N9- (2-hidroxietil)adenina (9heade) {svg_1}. Estos cristales existen en forma de sal en lugar de una forma de co-cristal, como se confirmó mediante difracción de rayos X de monocristal {svg_2}. Este análisis confirmó la transferencia de protones desde el ácido 2,2′-tiodioacético a los grupos básicos de los coformadores {svg_3}.

Capacidades de coordinación y quelación

El ácido 2,2′-tiodioacético es un versátil compuesto organosulfurado dicarboxílico, y se ha investigado ampliamente por sus capacidades de coordinación multidentada y quelación con varios metales de transición {svg_4}.

Agente antibacteriano y citotóxico

Algunos estudios han revelado su eficacia como un potente agente antibacteriano y citotóxico {svg_5}.

Safety and Hazards

2,2’-Thiodiacetic Acid-13C4 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,2′-Thiodiacetic Acid-13C4 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "13C4-labeled acetic anhydride", "thiophenol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Thiophenol is reacted with sodium hydroxide to form sodium thiophenolate.", "Step 2: 13C4-labeled acetic anhydride is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then acidified with hydrochloric acid to form the crude product.", "Step 4: The crude product is extracted with diethyl ether and washed with sodium bicarbonate and water.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the final product, 2,2′-Thiodiacetic Acid-13C4." ] } | |

Número CAS |

132090-49-4 |

Fórmula molecular |

¹³C₄H₆O₄S |

Peso molecular |

154.12 |

Sinónimos |

2,2’-Thiobisacetic Acid-13C4; Thiobisacetic Acid-13C4; (Carboxymethylthio)acetic Acid-13C4; 2,2’-Thiobis[acetic acid]-13C4; 2,2’-Thiodiethanoic Acid-13C4; 2,2’-Thiodiglycolic Acid-13C4; Dicarboxymethyl Sulfide-13C4; Dimethylsulfide-α,α’-dicarboxylic |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

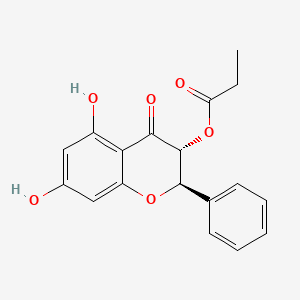

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)

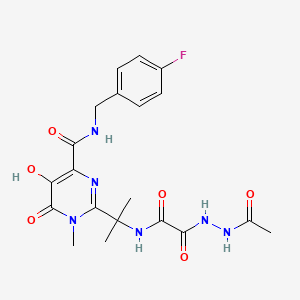

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

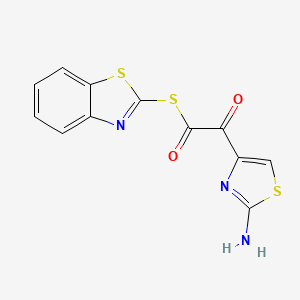

![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)

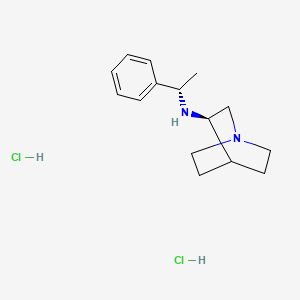

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)